molecular formula C11H6FNO4 B2587444 8-fluoroquinoline-2,4-dicarboxylic Acid CAS No. 250641-22-6

8-fluoroquinoline-2,4-dicarboxylic Acid

Cat. No.: B2587444
CAS No.: 250641-22-6
M. Wt: 235.17
InChI Key: PADOPEMYRMEZCV-UHFFFAOYSA-N
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Description

8-Fluoroquinoline-2,4-dicarboxylic Acid is a chemical compound that has garnered significant interest from scientists and researchers for its potential uses in various fields. It has the molecular formula C11H6FNO4 and a molecular weight of 235.17 .


Synthesis Analysis

Quinolines have become important compounds because of their variety of applications in medicinal, synthetic organic chemistry as well as in the field of industrial chemistry . The synthesis of quinoline derivatives includes methods such as microwave-assisted processes, using clay or some other catalyst which could be recycled and reused, one-pot reaction, solvent-free reaction conditions, using ionic liquids, ultrasound promoted synthesis and photocatalytic synthesis (UV radiation) .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a bicyclic core structure related to the substance 4-quinolone . The empirical formula is C10H6FNO2 .


Chemical Reactions Analysis

Quinolines undergo a variety of synthetic methods exploiting cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations . Novel approaches to functionalization of polyfluorinated quinolines, including nucleophilic displacement of fluorine atoms, cross-coupling reactions, and synthesis on the basis of organometallic compounds are also discussed .

Scientific Research Applications

Antibacterial Applications

A significant focus on the research applications of fluoroquinoline derivatives is on their potent antibacterial activities. For instance, studies have demonstrated that certain synthesized compounds with modifications on the fluoroquinoline structure exhibit remarkably potent antibacterial activities against both Gram-positive and Gram-negative bacteria. These activities are significantly stronger than those of existing antibacterial agents, such as trovafloxacin, against clinical isolates like Streptococcus pneumoniae and methicillin-resistant Staphylococcus aureus (Kuramoto et al., 2003). Another study focused on the synthesis and antibacterial properties of 8-nitrofluoroquinolone derivatives, revealing their effectiveness against both gram-positive and gram-negative strains, with certain derivatives showing good activity against S. aureus (Al-Hiari et al., 2007).

Chemical Synthesis and Transformations

Research into fluoroquinoline derivatives also extends into the realm of chemical synthesis and transformations. For example, the synthesis of 2-fluoro-4,5-dihydropyrrole-3,4-dicarboxylic acid derivatives through the reaction of difluorocarbene with N-substituted ketone imines demonstrates the versatility of fluoroquinoline derivatives in organic synthesis (Novikov et al., 2005). Another example includes the synthesis of 8-fluoro-3,4-dihydroisoquinoline and its transformation into tetrahydroisoquinolines, highlighting the potential of fluoroquinoline derivatives as building blocks in the synthesis of central nervous system drug candidates (Hargitai et al., 2018).

Sensing Applications

Fluoroquinoline derivatives are also explored for their potential in sensing applications. Research has shown that certain fluoroquinoline derivatives can serve as chemosensors in aqueous environments, demonstrating selective fluoroionophoric properties for metal ions like Hg2+. These studies indicate the usefulness of fluoroquinoline derivatives in the detection and analysis of metal ions, which has implications for environmental monitoring and biomedical diagnostics (Youk et al., 2004).

Mechanism of Action

The mechanism of action of quinolones involves the formation of ternary complexes of drug, enzyme, and DNA which block progress of the replication fork . Cytotoxicity of fluoroquinolones is likely a 2-step process involving (1) conversion of the topoisomerase-quinolone-DNA complex to an irreversible form and (2) generation of a double-strand break by denaturation of the topoisomerase .

Properties

IUPAC Name

8-fluoroquinoline-2,4-dicarboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6FNO4/c12-7-3-1-2-5-6(10(14)15)4-8(11(16)17)13-9(5)7/h1-4H,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PADOPEMYRMEZCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(C=C2C(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6FNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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